molecular formula C10H18N2O4 B7899916 ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate

ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate

Cat. No.: B7899916
M. Wt: 230.26 g/mol
InChI Key: OGGIQSQGNRQNMO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique structure, which includes an amino group, a hydroxyethylamino group, and a keto group. Such compounds are often of interest in various fields of chemistry and biochemistry due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate typically involves multi-step organic reactions. One possible synthetic route could include the following steps:

    Formation of the Amino Group: Starting with a suitable precursor, such as an amino acid, the amino group can be introduced through amination reactions.

    Introduction of the Hydroxyethylamino Group: This step may involve the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the hydroxyethylamino group.

    Formation of the Keto Group: The keto group can be introduced through oxidation reactions, using reagents such as potassium permanganate or chromium trioxide.

    Esterification: The final step involves esterification to form the ethyl ester, using reagents like ethanol and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylamino group could yield aldehydes or ketones, while reduction of the keto group could yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with applications in drug discovery.

    Medicine: As a potential therapeutic agent, subject to further research and clinical trials.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxobutanoate: A similar compound with a shorter carbon chain.

    Ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopropanoate: Another similar compound with an even shorter carbon chain.

Uniqueness

Ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-3-7(14)8(10(15)16-4-2)9(11)12-5-6-13/h12-13H,3-6,11H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGIQSQGNRQNMO-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=C(N)NCCO)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C(=C(/N)\NCCO)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.